tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate: is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol . It is often used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable furan derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as cesium carbonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or pathways .
Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials. Its unique reactivity makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved often include carbamate formation and subsequent reactions with nucleophiles or electrophiles .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate is unique due to its furan ring, which imparts distinct chemical properties compared to other carbamates. This uniqueness makes it particularly useful in specific research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-5-8-4-7(6-16-8)9(12)14/h4,6H,5H2,1-3H3,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQACDDCZBDVOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CO1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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